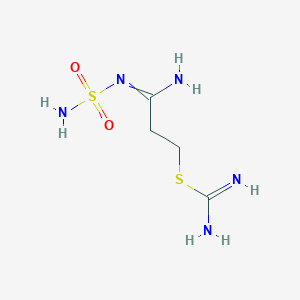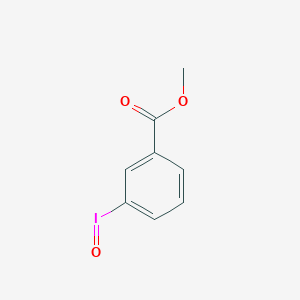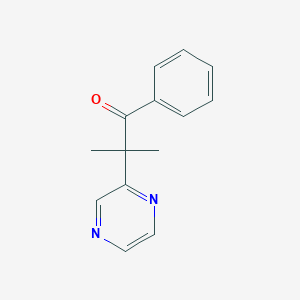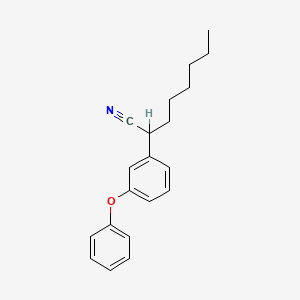![molecular formula C10H12Cl4Si B14318594 Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane CAS No. 106469-76-5](/img/structure/B14318594.png)
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane is an organosilicon compound with the molecular formula C10H12Cl4Si. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and a complex organic group. It is used in various chemical reactions and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane typically involves the reaction of 2-[4-(2-chloroethyl)phenyl]ethyl chloride with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The reaction is usually performed in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, often in the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the reaction rate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different functional groups replacing the chlorine atoms.
Hydrolysis: The major products are silanols and hydrochloric acid.
Reduction: The major products are silanes with fewer chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trichloro(2-chloroethyl)silane
- Trichloro(2-chloromethyl)allyl silane
Uniqueness
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane is unique due to the presence of the 2-[4-(2-chloroethyl)phenyl]ethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
106469-76-5 |
|---|---|
Molekularformel |
C10H12Cl4Si |
Molekulargewicht |
302.1 g/mol |
IUPAC-Name |
trichloro-[2-[4-(2-chloroethyl)phenyl]ethyl]silane |
InChI |
InChI=1S/C10H12Cl4Si/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h1-4H,5-8H2 |
InChI-Schlüssel |
LMMWYLLAGXKBOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)
![10-(3-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride](/img/structure/B14318537.png)
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)


![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)

![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
